2-Pentylpyridine

説明

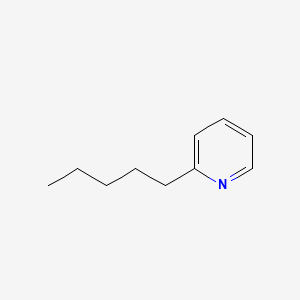

Structure

3D Structure

特性

IUPAC Name |

2-pentylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDXVAOHEOSTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062308 | |

| Record name | 2-Pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; | |

| Record name | 2-Pentylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

102.00 to 107.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Pentylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Pentylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.901 | |

| Record name | 2-Pentylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2294-76-0 | |

| Record name | 2-Pentylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PENTYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N74L1UD11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Pentylpyridine chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Pentylpyridine

Abstract

This compound is an alkylpyridine, a class of organic compounds characterized by a pyridine (B92270) ring substituted with an alkyl group. It is a significant compound within the flavor and fragrance industry and serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic profile, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound consists of a pyridine ring where a hydrogen atom at position 2 is substituted by a pentyl group. The nitrogen atom in the aromatic heterocyclic ring imparts basicity and specific reactivity to the molecule.[1]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 2294-76-0[3][4][5][6] |

| Molecular Formula | C₁₀H₁₅N[1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 149.23 g/mol [2][5][9] |

| SMILES | CCCCCc1ccccn1[1][2][9] |

| InChI | 1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3[1][2][3][4][6][8][9] |

| InChIKey | HSDXVAOHEOSTFZ-UHFFFAOYSA-N[1][2][3][4][6][8][9] |

| Synonyms | 2-n-Amylpyridine, 1-(2-Pyridyl)pentane, Pyridine, 2-pentyl-[1][3][4][5][6] |

Physicochemical and Organoleptic Properties

This compound is typically a colorless to pale yellow liquid.[1][2] Its hydrophobic pentyl chain makes it more soluble in organic solvents than in water.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][2][10] |

| Odor | Tallow-like, green, peppery, mushroom, oily, meaty | [11][12] |

| Boiling Point | 102-107 °C (lit.) | [2][9][11] |

| Density | 0.897 g/mL at 25 °C (lit.) | [2][9][11] |

| Refractive Index | 1.485-1.491 at 20 °C (lit.) | [2][9][10][11] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [9][10] |

| Solubility | Insoluble in water, soluble in organic solvents | [1][2] |

| pKa (Predicted) | 6.01 ± 0.10 | [7] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the aliphatic pentyl chain.[2][8] |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the five carbons of the pentyl group.[2][13] |

| Infrared (IR) | Characteristic absorption bands for C-H stretching of the alkyl chain and C=N/C=C stretching of the pyridine ring.[2][14] |

| Mass Spec. (MS) | Molecular ion peak corresponding to its mass; fragmentation pattern includes a prominent peak at m/z 93.[2][3] |

Synthesis and Reactivity

Synthesis Pathways

Several synthetic routes are available for the preparation of this compound. Common methods include:

-

Alkylation of 2-Picoline: Deprotonation of 2-picoline with a strong base like n-butyllithium to form 2-picollyl lithium, followed by alkylation with a pentyl halide.[11]

-

Grignard Reaction: Coupling of a Grignard reagent, such as pentylmagnesium chloride, with 2-chloropyridine.[11]

-

Hydrogenation: Reduction of 2-pentenyl pyridine to saturate the alkenyl side chain.[11]

Caption: A generalized workflow for the synthesis of this compound.

Natural Formation

This compound is a known product of the Maillard reaction and lipid degradation pathways during the cooking of food.[15] It is formed from the interaction of ammonia, often generated from amino acids, with lipid oxidation products like 2,4-decadienal.[12][16] This formation contributes significantly to the desirable roasted and savory flavors in cooked meats, nuts, and vegetables.[11][12]

Caption: Natural formation pathway of this compound in food systems.

Chemical Reactivity

The pyridine moiety governs the reactivity of this compound. The lone pair of electrons on the nitrogen atom makes it a weak base and a nucleophile.[1] The molecule can undergo electrophilic substitution on the pyridine ring, although it is less reactive than benzene. It can also participate in various nucleophilic attacks.[1]

Applications

Flavor and Fragrance Industry

This compound is a FEMA-recognized flavoring agent (FEMA No. 3383).[2][7] It is used to impart nutty, green, and savory notes in a variety of food products, including seasonings, soups, baked goods, and confectionery.[10] Its presence has been identified in shallow-fried beef, roasted peanuts, bell peppers, and cooked chicken.[11][12]

Role in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[17] Pyridine-based compounds are explored for a wide range of therapeutic applications due to their ability to form hydrogen bonds, act as bioisosteres for other aromatic rings, and improve pharmacokinetic properties.[17] While this compound itself is not a drug, it serves as a valuable intermediate and building block for the synthesis of more complex, biologically active molecules.[1][10]

Agrochemicals and Other Uses

Similar to its role in pharmaceuticals, this compound can be an intermediate in the production of agrochemicals.[1] Its chemical properties make it a useful component in various organic synthesis applications.

Experimental Protocols

General Purification Protocol

For laboratory use, this compound can be purified by drying it over sodium hydroxide (B78521) (NaOH) for several days, followed by distillation from calcium oxide (CaO) under reduced pressure.[11] The middle fraction is collected and may be redistilled for higher purity.[11]

Analytical Protocol: GC/MS for Food Samples

Gas Chromatography-Mass Spectrometry (GC/MS) is the standard method for identifying and quantifying this compound in complex food matrices.

Methodology:

-

Sample Preparation: A food sample (e.g., defatted soybean flour) is homogenized.[16]

-

Extraction: Volatile compounds, including this compound, are extracted using a suitable solvent system (e.g., hexane (B92381) or a chloroform/methanol/water mixture) or by headspace solid-phase microextraction (HS-SPME).[16]

-

Concentration: The solvent is carefully evaporated to concentrate the analytes.

-

Analysis: The concentrated extract is injected into a GC/MS system. The compounds are separated on a capillary column and identified based on their mass spectra and retention times compared to an authentic standard.

References

- 1. CAS 2294-76-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H15N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 2-pentyl- [webbook.nist.gov]

- 4. Pyridine, 2-pentyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. Pyridine, 2-pentyl- [webbook.nist.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound = 97 , FG 2294-76-0 [sigmaaldrich.com]

- 10. 2-pentyl pyridine, 2294-76-0 [thegoodscentscompany.com]

- 11. This compound | 2294-76-0 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. researchgate.net [researchgate.net]

Synonyms and IUPAC name for 2-Amylpyridine

An In-Depth Technical Guide to 2-Pentylpyridine

This guide provides a comprehensive overview of this compound, also known as 2-amylpyridine, tailored for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical properties, synthesis protocols, and applications, with a focus on its role as a synthetic intermediate.

Nomenclature and Identification

The compound is systematically named under IUPAC conventions, with several common synonyms used in commercial and laboratory settings.

-

IUPAC Name : this compound[1]

-

Synonyms : 2-Amylpyridine, 2-n-Pentylpyridine, Pyridine (B92270), 2-pentyl-[1][2][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is critical for its handling, application in synthesis, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [1][2][4] |

| Molecular Weight | 149.23 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 102-107 °C (at 760 mm Hg) | [1] |

| Density | 0.895 - 0.901 g/mL (at 25 °C) | [1][4] |

| Refractive Index | 1.485 - 1.491 (at 20 °C) | [1][4] |

| Flash Point | 79.4 °C (175.0 °F) - closed cup | [4] |

| Solubility | Moderately soluble in water; soluble in organic solvents |

Table 2: Spectroscopic Data Summary for this compound

| Technique | Key Data Points | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.5 (d, 1H, pyridine-H6), ~7.6 (t, 1H, pyridine-H4), ~7.1 (m, 2H, pyridine-H3, H5), ~2.8 (t, 2H, -CH₂-py), ~1.7 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H, -CH₃) | [1][5] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~162.6, ~149.2, ~136.2, ~122.7, ~120.8 (pyridine carbons); ~38.4, ~31.6, ~29.6, ~22.5, ~14.0 (pentyl carbons) | [1][6][7] |

| Mass Spec. (EI) | Major m/z peaks: 93 (100%), 106 (23%), 149 (M⁺) | [1][8][9] |

Synthesis and Purification

This compound is typically synthesized via the alkylation of a 2-picoline derivative. The following protocol is a representative example based on the well-established method of lateral lithiation followed by reaction with an electrophile.

Experimental Protocol: Synthesis via Lithiation of 2-Picoline

This procedure describes the synthesis of this compound by reacting the lithiated species of 2-picoline with a suitable four-carbon electrophile, such as 1-bromobutane (B133212).

Materials:

-

2-Picoline (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

1-Bromobutane (1.1 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Deprotonation : Cool the flask to -78 °C using a dry ice/acetone bath. Add 2-picoline to the THF. Slowly add n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C. A deep red or orange color indicates the formation of the picolyllithium anion. Stir the mixture at this temperature for 1 hour.

-

Alkylation : Add 1-bromobutane dropwise to the solution, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching : Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Drying and Concentration : Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil via fractional distillation under reduced pressure to yield pure this compound.

Applications in Research and Drug Development

While the pyridine nucleus is a common scaffold in pharmaceuticals, the primary applications of this compound are not as a direct bioactive agent but rather as a versatile building block and flavoring agent.

-

Synthetic Intermediate : The compound's structure, featuring a nucleophilic pyridine ring and a modifiable alkyl side chain, makes it a valuable precursor for more complex molecules. The nitrogen atom can be quaternized or oxidized, and the pyridine ring can undergo electrophilic substitution, providing routes to a wide range of derivatives for screening in drug discovery programs.

-

Flavor and Fragrance Industry : this compound is recognized as a flavoring agent. It is a naturally occurring component in some foods, such as roasted peanuts and fried beef, contributing to their characteristic savory, nutty, and green notes.[8]

-

Material Science : Pyridine derivatives are used in the synthesis of polymers and ligands for catalysis. The pentyl group imparts lipophilicity, which can be useful for tuning the solubility and electronic properties of resulting materials.

It is important to distinguish this compound from other simple pyridine derivatives like the aminopyridines, which have demonstrated a much broader range of direct biological activities and are found in numerous approved drugs.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows related to this compound.

Caption: Structure-Property-Application relationship for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C10H15N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 2-pentyl- [webbook.nist.gov]

- 3. Pyridine, 2-pentyl- [webbook.nist.gov]

- 4. 2-pentyl pyridine, 2294-76-0 [thegoodscentscompany.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Showing Compound this compound (FDB013469) - FooDB [foodb.ca]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-n-Pentylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-n-Pentylpyridine (also known as 2-n-Amylpyridine). The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key property determinations are provided.

Core Physical Properties

2-n-Pentylpyridine is a colorless to pale yellow liquid.[1][2] Its physical characteristics are significantly influenced by the pentyl group attached to the pyridine (B92270) ring.

Table 1: Physical Properties of 2-n-Pentylpyridine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][3][4] |

| Molecular Weight | 149.23 g/mol | [1][4] |

| Boiling Point | 102-107 °C @ 760 mmHg | [1][5] |

| 210.4 °C @ 760 mmHg | [6] | |

| 82-84 °C @ 9.00 mmHg | [2] | |

| Density | 0.895 - 0.901 g/mL @ 25 °C | [1][2] |

| 0.897 g/mL @ 25 °C | [7] | |

| 0.904 g/cm³ | [6] | |

| Refractive Index | 1.485 - 1.491 @ 20 °C | [1][2] |

| 1.488 @ 20 °C | [6] | |

| Solubility | Insoluble in water.[1] Slightly soluble in water.[5] Soluble in alcohol and most common organic solvents.[1][2][5] | [1][2][5] |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| 79.44 °C (175.00 °F) | [2] | |

| Vapor Pressure | 0.279 mmHg @ 25 °C (estimated) | [2][6] |

| Appearance | Colorless to pale yellow liquid | [1][2][8] |

| Odor | Fatty, green, herbaceous, tallow-like.[2][7] | [2][7] |

Chemical Properties and Reactivity

2-Pentylpyridine is a member of the pyridine class of organic compounds, which are aromatic heterocyclic compounds containing a nitrogen atom.[1][9] The nitrogen atom imparts basic properties to the molecule.[8] It is recognized as a flavoring agent and is found naturally in shallow-fried beef and roasted peanuts.[5][7]

Table 2: Chemical and Safety Properties of 2-n-Pentylpyridine

| Property | Value / Description | Source |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2-Amylpyridine, 2-n-Amylpyridine, Pyridine, 2-pentyl- | [1][3] |

| pKa | 6.01 ± 0.10 (Predicted) | [6][10] |

| logP (o/w) | 3.257 (estimated) | [2] |

| Reactivity | The nitrogen atom can participate in electrophilic substitutions and nucleophilic attacks.[8] | [8] |

| Hazards | Irritant.[1] Irritating to eyes, respiratory system, and skin.[2] | [1][2] |

| Safety Codes | H315, H319, H335 (Hazard Statements) |

Experimental Protocols

The accurate determination of physicochemical properties is crucial for research and development. The following are detailed methodologies for key experiments.

A. Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus under atmospheric pressure.[11]

-

Apparatus Setup: A round-bottom flask is filled with the 2-n-Pentylpyridine sample and anti-bumping granules. A distillation head is attached, fitted with a calibrated thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser. A condenser is connected to a collection flask.[11]

-

Procedure: The flask is heated gently. The temperature is recorded when the liquid boils and a stable ring of condensate forms on the thermometer bulb. The boiling point is the constant temperature observed during distillation, where the vapor and liquid phases are in equilibrium.[11]

-

Pressure Correction: If the atmospheric pressure deviates from 760 mmHg, a nomograph or the Clausius-Clapeyron equation should be used to correct the observed boiling point.[11]

B. Determination of Density

A pycnometer is utilized for the precise measurement of density.[11]

-

Calibration: The empty, clean, and dry pycnometer is weighed (m₁). It is then filled with distilled water at a known temperature (e.g., 25 °C) and weighed again (m₂). The volume of the pycnometer (V) is calculated using the known density of water at that temperature.[11]

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the 2-n-Pentylpyridine sample at the same temperature. It is then reweighed (m₃).[11]

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V .[11]

C. Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined via potentiometric titration.[11]

-

Titration Setup: A known concentration of 2-n-Pentylpyridine is dissolved in water. A calibrated pH electrode is submerged in the solution, which is continuously stirred.[11]

-

Procedure: A standardized solution of a strong acid (e.g., HCl) is added in precise increments from a burette. The pH of the solution is recorded after each addition.[11]

-

Data Analysis: A titration curve is created by plotting the pH against the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is the pH value at the half-equivalence point.[11]

D. Purification Method

A common purification method involves drying and distillation.

-

Procedure: The 2-n-Pentylpyridine sample is dried with sodium hydroxide (B78521) (NaOH) for several days. It is then distilled from calcium oxide (CaO) under reduced pressure. The middle fraction of the distillate is collected and redistilled to ensure high purity.[7]

Visualizations: Workflows and Synthesis

A. Experimental Workflow for Physical Property Characterization

The following diagram illustrates a standard workflow for the characterization of 2-n-Pentylpyridine's physical properties.

References

- 1. This compound | C10H15N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-pentyl pyridine, 2294-76-0 [thegoodscentscompany.com]

- 3. Pyridine, 2-pentyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS 2294-76-0 - Chemical Supplier Unilong [unilongindustry.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | 2294-76-0 [chemicalbook.com]

- 8. CAS 2294-76-0: this compound | CymitQuimica [cymitquimica.com]

- 9. Showing Compound this compound (FDB013469) - FooDB [foodb.ca]

- 10. ru.unilongindustry.com [ru.unilongindustry.com]

- 11. benchchem.com [benchchem.com]

The Role of 2-Pentylpyridine in Maillard Reaction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions between reducing sugars and amino acids. Within this intricate web of reactions, the formation of heterocyclic compounds is of paramount importance to the generation of desirable aromas and flavors in cooked foods. This technical guide focuses on the role of 2-pentylpyridine, a significant flavor compound characterized by its fatty, tallow-like, and green pepper aroma. This document provides a comprehensive overview of the formation pathways of this compound, detailing the critical interplay between lipid degradation products and Maillard reaction intermediates. It includes quantitative data on its formation, detailed experimental protocols for its analysis, and visual diagrams of the key chemical pathways and experimental workflows.

Introduction

This compound is a key contributor to the characteristic flavor profiles of many thermally processed foods, including roasted meats, fried chicken, and soybeans.[1] Its formation is not a direct consequence of the classical Maillard reaction between sugars and amino acids but rather arises from the interaction of lipid oxidation products with nitrogen-containing intermediates of the Maillard reaction. This guide will elucidate the mechanisms of its formation, the factors influencing its yield, and the analytical methodologies for its quantification.

Formation Pathways of this compound

The primary pathway for the formation of this compound involves the interaction of (E,E)-2,4-decadienal, a major secondary product of the autoxidation of linoleic acid, with a source of ammonia (B1221849). The ammonia is primarily generated from the deamidation of asparagine and the deamination of other amino acids through the Strecker degradation, a parallel reaction pathway to the Maillard reaction.

Lipid Oxidation and the Generation of 2,4-Decadienal

Polyunsaturated fatty acids, particularly linoleic acid, are susceptible to oxidation during thermal processing. This process generates hydroperoxides, which are unstable and decompose to form a variety of volatile compounds, including aldehydes. A key aldehyde in the context of this compound formation is (E,E)-2,4-decadienal.

Ammonia Generation via Strecker Degradation

The Strecker degradation is a reaction between an α-amino acid and a dicarbonyl compound (an intermediate of the Maillard reaction). This reaction results in the formation of an aldehyde (Strecker aldehyde), carbon dioxide, and ammonia. Amino acids with amide side chains, such as asparagine and glutamine, are particularly efficient at releasing ammonia through deamidation.

Cyclization and Aromatization to this compound

The formation of the pyridine (B92270) ring is believed to occur through a mechanism analogous to the Hantzsch pyridine synthesis. In this proposed pathway, 2,4-decadienal reacts with ammonia to form a dihydropyridine (B1217469) intermediate. This intermediate is then oxidized to the more stable aromatic this compound.

Quantitative Data on this compound Formation

The yield of this compound is influenced by several factors, including the type of amino acid present, the pH of the reaction medium, and the reaction temperature. The following tables summarize the available quantitative data from model system studies.

Table 1: Relative Yield of this compound from the Reaction of 2,4-Decadienal with Different Amino Acids.

| Amino Acid | Relative Yield (%) |

| Asparagine | 100 |

| Glutamine | 85 |

| Aspartic Acid | 50 |

| Glutamic Acid | 25 |

| Glycine | 10 |

| Data from a model system heated at 180°C for 1 hour at pH 7.5.[1] |

Table 2: Effect of pH on the Formation of this compound.

| pH | Relative Yield (%) |

| 4.5 | 30 |

| 7.0 | 75 |

| 9.0 | 100 |

| Data from a model system containing 2,4-decadienal and ammonia.[2] |

Experimental Protocols

This section provides a detailed methodology for the extraction, cleanup, and quantification of this compound in a complex food matrix, such as meat.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

-

Homogenization: Homogenize 10 g of the meat sample until a uniform consistency is achieved.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add an appropriate internal standard (e.g., d5-2-pentylpyridine).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup: Dispersive Solid-Phase Extraction (d-SPE)

-

Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg PSA (primary secondary amine) and 900 mg MgSO₄.

-

Shake for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp to 150°C at 10°C/min

-

Ramp to 250°C at 20°C/min, hold for 5 minutes

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Target Ions for this compound (m/z): 93, 106, 149

-

Target Ions for Internal Standard (e.g., d5-2-pentylpyridine): 98, 111, 154

-

Detailed Signaling Pathway

The formation of this compound from 2,4-decadienal and ammonia is a multi-step process. The following diagram illustrates the proposed key intermediates.

Conclusion

This compound is a significant flavor compound whose formation is intricately linked to both the Maillard reaction and lipid oxidation. Understanding the pathways of its formation is crucial for controlling and optimizing flavor development in a wide range of food products. The methodologies and data presented in this guide provide a foundation for researchers and scientists to further investigate the role of this compound and other lipid-derived flavor compounds. Further research is warranted to obtain more detailed quantitative data on the effects of temperature and precursor concentrations on this compound yield, which will enable more precise control over flavor formation in industrial food processing.

References

Spectroscopic Profile of 2-Pentylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound 2-Pentylpyridine (C10H15N). The information presented herein has been compiled from various spectral databases and is intended to serve as a valuable resource for researchers and scientists engaged in the identification, characterization, and quality control of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₅N[1]

-

Molecular Weight: 149.23 g/mol [1]

-

CAS Number: 2294-76-0[1]

-

Appearance: Colorless to yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Description |

| ~8.52 | Doublet of doublets, 1H (α-proton on pyridine (B92270) ring) |

| ~7.57 | Triplet of doublets, 1H (γ-proton on pyridine ring) |

| ~7.13 | Doublet of triplets, 1H (β-proton on pyridine ring) |

| ~7.08 | Doublet of triplets, 1H (β'-proton on pyridine ring) |

| ~2.78 | Triplet, 2H (α-CH₂ of pentyl group) |

| ~1.73 | Quintet, 2H (β-CH₂ of pentyl group) |

| ~1.34 | Sextet, 2H (γ-CH₂ of pentyl group) |

| ~1.33 | Sextet, 2H (δ-CH₂ of pentyl group) |

| ~0.90 | Triplet, 3H (ω-CH₃ of pentyl group) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 162.60 | C2 (Carbon of pyridine ring attached to pentyl group) |

| 149.21 | C6 (α-carbon to Nitrogen in pyridine ring) |

| 136.20 | C4 (γ-carbon to Nitrogen in pyridine ring) |

| 122.68 | C5 (β-carbon to Nitrogen in pyridine ring) |

| 120.84 | C3 (β'-carbon to Nitrogen in pyridine ring) |

| 38.44 | α-CH₂ of pentyl group |

| 31.63 | β-CH₂ of pentyl group |

| 29.62 | γ-CH₂ of pentyl group |

| 22.55 | δ-CH₂ of pentyl group |

| 14.02 | ω-CH₃ of pentyl group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 149 | ~30 | [M]⁺ (Molecular Ion) |

| 93 | 100 | [M - C₄H₉]⁺ (Loss of butyl radical, McLafferty rearrangement) |

| 106 | ~23 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 120 | ~10 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 134 | ~5 | [M - CH₃]⁺ (Loss of methyl radical) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound based on its structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine ring) |

| 2955-2850 | C-H Stretch | Aliphatic (Pentyl group) |

| 1600-1585 | C=C and C=N Stretch | Aromatic (Pyridine ring) |

| 1500-1400 | C-C Stretch | Aromatic (Pyridine ring) |

| 1465 | C-H Bend (Scissoring) | -CH₂- (Pentyl group) |

| 1375 | C-H Bend (Rocking) | -CH₃ (Pentyl group) |

| 780-740 | C-H Out-of-plane Bend | ortho-disubstituted Pyridine |

Experimental Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL spectrometer operating at a frequency of 400 MHz for ¹H and 100.40 MHz for ¹³C.[1] The sample was dissolved in deuterated chloroform (CDCl₃).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

Mass Spectrometry: The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with electron ionization (EI) at 70 eV.[1]

-

IR Spectroscopy: The infrared spectrum was obtained using an Attenuated Total Reflectance (ATR) technique on a Bruker Tensor 27 FT-IR instrument.[1] The sample was analyzed neat.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of organic compounds.

References

The Discovery and Significance of 2-Pentylpyridine in Roasted Meat Flavor Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylpyridine, a heterocyclic aromatic compound, is a significant contributor to the characteristic flavor profile of roasted meats. Its formation is a complex interplay of the Maillard reaction and lipid oxidation, primarily involving the interaction of lipid degradation products with amino acids. This technical guide provides an in-depth overview of the discovery, formation pathways, and analytical methodologies for this compound in roasted meat. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key flavor compound. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the chemical pathways and analytical workflows.

Introduction

The appealing aroma of roasted meat is a complex mosaic of hundreds of volatile organic compounds generated during the cooking process. Among these, nitrogen- and sulfur-containing heterocyclic compounds play a pivotal role in defining the characteristic savory and roasted notes. This compound (C₁₀H₁₅N) has been identified as a key contributor to the fatty, green, and slightly nutty aroma of roasted beef, chicken, and pork.[1] Its presence is a direct consequence of the chemical transformations of precursors naturally present in raw meat, namely amino acids and lipids, under the influence of heat.[1] Understanding the formation and quantification of this compound is crucial for the food industry in optimizing cooking processes to achieve desired flavor profiles and for researchers studying the intricate chemistry of food flavors.

Formation of this compound

The generation of this compound in roasted meat is primarily attributed to the interaction between products of lipid oxidation and the Maillard reaction.[2]

Role of Lipid Oxidation

During roasting, unsaturated fatty acids, abundant in meat lipids, undergo oxidation to form a variety of reactive carbonyl compounds. A key precursor to this compound is 2,4-decadienal, a secondary lipid oxidation product of linoleic acid.[2]

Role of the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, provides the necessary nitrogen source for the formation of the pyridine (B92270) ring. Ammonia, generated from the degradation of amino acids, reacts with lipid-derived aldehydes to form 2-alkylpyridines.[2]

Quantitative Analysis of this compound

The concentration of this compound in roasted meat is influenced by several factors, including the type of meat, cooking temperature, and duration. While specific quantitative data is sparse in publicly available literature, the following table provides an illustrative representation of expected concentrations based on qualitative findings that suggest higher temperatures and longer cooking times generally lead to increased formation of such heterocyclic compounds.

| Meat Type | Cooking Method | Cooking Temperature (°C) | Cooking Time (min) | Illustrative this compound Concentration (ng/g) |

| Beef (Topside) | Roasting | 180 | 30 | 15 - 25 |

| Beef (Topside) | Roasting | 200 | 30 | 25 - 40 |

| Chicken (Breast) | Roasting | 180 | 25 | 10 - 20 |

| Chicken (Breast) | Roasting | 200 | 25 | 20 - 35 |

| Pork (Loin) | Roasting | 180 | 30 | 12 - 22 |

| Pork (Loin) | Roasting | 200 | 30 | 22 - 38 |

Note: The data in this table is illustrative and intended to demonstrate potential relative differences. Actual concentrations can vary significantly based on specific experimental conditions.

Experimental Protocols

The analysis of this compound and other volatile compounds in roasted meat typically involves sample preparation, extraction of volatile compounds, and analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation

-

Roasting: Obtain fresh cuts of meat (e.g., beef topside, chicken breast, pork loin). Cut the meat into standardized sample sizes (e.g., 5x5x2 cm). Roast the samples in a pre-heated convection oven at controlled temperatures (e.g., 180°C and 200°C) for a specified duration (e.g., 25-30 minutes).

-

Homogenization: After cooling to room temperature, remove any visible fat and connective tissue. Mince the roasted meat samples using a food processor to ensure homogeneity.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Weighing: Weigh a precise amount of the homogenized meat sample (e.g., 5 g) into a 20 mL headspace vial.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone) to the vial for quantification purposes.

-

Equilibration: Seal the vial and incubate it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: Insert the SPME fiber into the heated injection port of the GC-MS (e.g., at 250°C) for a set time (e.g., 5 minutes) to desorb the trapped volatile compounds.

-

Gas Chromatography:

-

Column: Use a suitable capillary column (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program would be: start at 40°C for 2 minutes, ramp up to 230°C at a rate of 5°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of 35-350 amu.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantification: Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

-

Visualizations

Proposed Formation Pathway of this compound

Caption: Formation of this compound from lipid oxidation and Maillard reaction products.

Experimental Workflow for Volatile Compound Analysis

Caption: Workflow for the analysis of volatile compounds in roasted meat.

Conclusion

This compound is a crucial flavor compound in roasted meat, contributing to its desirable aroma. Its formation through the Maillard reaction and lipid oxidation highlights the complex chemical changes that occur during cooking. The analytical methods detailed in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the identification and quantification of this and other important volatile compounds. Further research focusing on precise quantification across a wider range of meat types and cooking conditions will enhance our understanding and control of flavor development in cooked meat products.

References

The Biological Versatility of Pyridine Derivatives: A Technical Guide Focused on 2-Pentylpyridine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability have made it a cornerstone in the design of a vast array of biologically active molecules. Pyridine derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and insecticidal properties.[1][2] This technical guide explores the diverse biological activities of pyridine derivatives, with a specific focus on 2-pentylpyridine as a representative of the simple alkylpyridine subclass. While this compound is primarily recognized as a flavoring agent found in various foods, its structural motif is shared with numerous pyridine compounds demonstrating significant biological potential.[3][4] This document aims to provide an in-depth overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to empower researchers in the field of drug development.

Antimicrobial Activity

Pyridine derivatives have demonstrated potent antibacterial activity against a wide spectrum of both Gram-positive and Gram-negative bacteria.[5] Their mechanisms of action often involve the disruption of essential cellular processes, such as cell wall synthesis, membrane integrity, or enzymatic activity.[5] The versatility of the pyridine scaffold allows for the synthesis of compounds with tailored antimicrobial profiles.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyridine derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | Escherichia coli | Moderate | [6] |

| 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | Salmonella typhi | Moderate | [6] |

| 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | Bacillus subtilis | Moderate | [6] |

| 2-(methyldithio)pyridine-3-carbonitrile | Acinetobacter baumannii | 0.5 - 64 | [6] |

| N-alkylated pyridine-based organic salt (Compound 66) | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [6] |

| N-alkylated pyridine-based organic salt (Compound 66) | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [6] |

| Substituted Mannich base (Compound 12, 15, 16, 17) | Bacillus subtilis | 6.25 - 12.5 | [6] |

| Substituted Mannich base (Compound 12, 15, 16, 17) | Staphylococcus aureus | 6.25 - 12.5 | [6] |

| Substituted Mannich base (Compound 12, 15, 16, 17) | Pseudomonas aeruginosa | 6.25 - 12.5 | [6] |

| Substituted Mannich base (Compound 12, 15, 16, 17) | Escherichia coli | 6.25 - 12.5 | [6] |

| Alkyl Pyridinol (EA-02-009) | S. aureus ATCC 25923 | 0.5 - 1 | [7] |

| Alkyl Pyridinol (JC-01-072) | S. aureus ATCC 25923 | 4 | [7] |

| Alkyl Pyridinol (JC-01-074) | S. aureus ATCC 25923 | 16 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines a standard method for determining the MIC of a pyridine derivative against a bacterial strain.

1. Preparation of Materials:

-

Test pyridine derivative compound.

-

Bacterial culture in logarithmic growth phase.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

2. Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[8][9]

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antifungal Activity

In addition to their antibacterial effects, pyridine derivatives have shown promise as antifungal agents.[5] Their mechanisms of action can include the disruption of fungal cell membranes, inhibition of cell wall synthesis, or interference with essential metabolic pathways.[5]

Quantitative Antifungal Data

The following table presents the antifungal activity of selected pyridine derivatives, with data presented as MIC or IC50 values.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Dodecanoic acid pyridine derivatives | Aspergillus niger | Good activity | [6] |

| Dodecanoic acid pyridine derivatives | Candida albicans | Good activity | [6] |

| Substituted Mannich base (Compound 12, 15, 16, 17) | Candida albicans | 12.5 | [6] |

| Substituted Mannich base (Compound 12, 15, 16, 17) | Candida glabrata | 12.5 | [6] |

| Isonicotinic acid hydrazide derivatives (23-27) | Candida albicans | 2.18–3.08 (µM/mL) | [6] |

| Isonicotinic acid hydrazide derivatives (23-27) | Aspergillus niger | 2.18–3.08 (µM/mL) | [6] |

Experimental Protocol: Antifungal Susceptibility Testing

The broth microdilution method described for bacteria can be adapted for fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeasts or filamentous fungi. Key modifications often include the use of a different growth medium (e.g., RPMI-1640) and different incubation conditions (time and temperature).

Insecticidal Activity

Certain pyridine derivatives have been developed as potent insecticides.[10] A prominent class of insecticides, the neonicotinoids, features a pyridine ring in their core structure. These compounds often act as agonists of the nicotinic acetylcholine (B1216132) receptor in insects, leading to paralysis and death.

Quantitative Insecticidal Data

The following table summarizes the lethal concentration (LC50) values for some pyridine derivatives against various insect species.

| Compound | Insect Species | LC50 (ppm) | Time (hours) | Reference |

| Pyridine derivative (Compound 2) | Aphis craccivora (nymphs) | 0.029 | 24 | [11] |

| Pyridine derivative (Compound 3) | Aphis craccivora (nymphs) | 0.040 | 24 | [11] |

| Pyridine derivative (Compound 2) | Aphis craccivora (nymphs) | 0.006 | 48 | [11] |

| Pyridine derivative (Compound 3) | Aphis craccivora (nymphs) | 0.007 | 48 | [11] |

| Pyridine derivative (Compound 2) | Aphis craccivora (adults) | 0.149 | 24 | [11] |

| Pyridine derivative (Compound 3) | Aphis craccivora (adults) | 0.183 | 24 | [11] |

| Pyridine derivative (Compound 2) | Aphis craccivora (adults) | 0.017 | 48 | [11] |

| Pyridine derivative (Compound 3) | Aphis craccivora (adults) | 0.022 | 48 | [11] |

| Pyridine derivative (1f) | Aphis craccivora (nymphs) | 0.080 (mg/L) | 24 | |

| Pyridine derivative (1d) | Aphis craccivora (nymphs) | 0.098 (mg/L) | 24 |

Experimental Protocol: Insecticidal Bioassay by Leaf Dip Method

This protocol is a common method for evaluating the insecticidal activity of a compound against aphids.[10]

1. Preparation of Materials:

-

Test pyridine derivative.

-

Host plant leaves (e.g., fava bean leaves for cowpea aphids).

-

A culture of the target insect species (e.g., Aphis craccivora).

-

Surfactant (e.g., Triton X-100).

-

Petri dishes with moist filter paper.

2. Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of the test compound in water with a small amount of surfactant.

-

Leaf Dipping: Dip host plant leaves into the test solutions for a set amount of time (e.g., 10-30 seconds).

-

Drying: Allow the treated leaves to air dry.

-

Insect Exposure: Place the treated leaves in petri dishes and introduce a known number of insects.

-

Control: Include a control group with leaves dipped in water and surfactant only.

-

Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, light).

-

Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24 and 48 hours).

-

Data Analysis: Calculate the LC50 value using probit analysis or other suitable statistical methods.[10]

Anticancer Activity

The pyridine scaffold is present in numerous anticancer drugs, and novel pyridine derivatives are continuously being explored for their potential as antineoplastic agents.[1] Their mechanisms of action are diverse and can include inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

Quantitative Anticancer Data

The following table provides the half-maximal inhibitory concentration (IC50) values for various pyridine derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-pyridine derivative (Compound 5) | HepG-2 | 10.58 ± 0.8 | |

| Spiro-pyridine derivative (Compound 5) | Caco-2 | 9.78 ± 0.7 | |

| Spiro-pyridine derivative (Compound 7) | HepG-2 | 8.90 ± 0.6 | |

| Spiro-pyridine derivative (Compound 7) | Caco-2 | 7.83 ± 0.5 | |

| Pyridine-urea (Compound 8e) | MCF-7 | 0.22 | |

| Pyridine-urea (Compound 8n) | MCF-7 | 1.88 | |

| Pyridine-urea (Compound 8b) | VEGFR-2 | 5.0 ± 1.91 | [5] |

| Pyridine-urea (Compound 8e) | VEGFR-2 | 3.93 ± 0.73 | [5] |

| Pyrazolopyridine derivative (7b) | MCF-7 | 3.58 | [3] |

| Pyrazolopyridine derivative (7b) | PC-3 | 3.60 | [3] |

| Pyrazolopyridine derivative (4k) | PIM-1 kinase | 0.0212 | [3] |

| Pyrazolopyridine derivative (7b) | PIM-1 kinase | 0.0189 | [3] |

Hypothetical Signaling Pathway: Inhibition of a Kinase Cascade

Many pyridine-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway where a pyridine derivative inhibits a key kinase.

Caption: Hypothetical kinase inhibition pathway by a pyridine derivative.

Anti-inflammatory Activity

Pyridine derivatives have also been investigated for their anti-inflammatory properties. Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The table below shows the anti-inflammatory activity of some pyridine derivatives in a carrageenan-induced paw edema model.

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| 3-hydroxy pyridine-4-one derivative (A) | 20 | 67 | |

| 3-hydroxy pyridine-4-one derivative (B) | 400 | Significant inhibition | |

| 3-hydroxy pyridine-4-one derivative (C) | 200 | Significant inhibition | |

| Thiazolo[4,5-b]pyridine-2-one (Compound 7) | Not specified | 47.2 | |

| Thiazolo[4,5-b]pyridine-2-one (Compound 8) | Not specified | 53.4 | |

| Thiazolo[4,5-b]pyridine-2-one (Compound 9) | Not specified | 45.6 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.

1. Animals:

-

Male Wistar or Sprague-Dawley rats (150-200g).

2. Procedure:

-

Compound Administration: Administer the test pyridine derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The pyridine scaffold is a remarkably versatile platform for the development of new therapeutic agents. While this compound itself is primarily known in the flavor industry, the broader family of pyridine derivatives exhibits a wide array of potent biological activities, including antimicrobial, antifungal, insecticidal, anticancer, and anti-inflammatory effects. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols. The structure-activity relationships of pyridine derivatives are complex, with small modifications to the pyridine ring often leading to significant changes in biological activity. The continued exploration of this chemical space holds great promise for the discovery of novel drugs to address a wide range of human health challenges. The provided data and methodologies are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. Quantitative structure activity relationships of some pyridine derivatives as corrosion inhibitors of steel in acidic medium | Semantic Scholar [semanticscholar.org]

- 2. This compound | C10H15N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Organoleptic Properties of 2-Pentylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylpyridine is a heterocyclic aromatic organic compound that plays a significant role in the flavor and aroma profiles of a wide variety of cooked foods. Its presence is often associated with the desirable savory and roasted notes that develop during thermal processing through the Maillard reaction and lipid degradation. This technical guide provides a comprehensive overview of the organoleptic properties of this compound, including its detailed sensory profile, quantitative taste and odor thresholds, and the biochemical pathways involved in its formation and perception. This information is crucial for professionals in food science, flavor chemistry, and sensory analysis, as well as for researchers in drug development who may encounter this compound in various matrices.

Sensory Profile of this compound

The sensory characteristics of this compound are complex and concentration-dependent, contributing a range of notes from green and vegetative to fatty and roasted.

Olfactory Profile (Odor)

The odor of this compound is multifaceted and has been described by various sources with the following descriptors:

-

Primary Notes: Green, fatty, and tallow-like.

-

Secondary Notes: Herbaceous, nutty, and reminiscent of green pepper and mushroom.

At a concentration of 0.1% in propylene (B89431) glycol, its aroma is characterized as having strong fresh green, vegetative, peppery, mushroom, herbal, and oily notes.

Gustatory Profile (Taste)

The taste of this compound is predominantly characterized as green . At a concentration of 1 part per million (ppm) in an aqueous solution, its taste profile is further detailed with the following descriptors:

-

Green pepper

-

Vegetative

-

Mushroom-like

-

Musty

-

Oily

-

Meaty

-

MSG-like (umami)

Quantitative Sensory Thresholds

The sensory thresholds of a flavor compound are the lowest concentrations at which it can be detected (detection threshold) or recognized (recognition threshold). These values are critical for understanding the potency of a flavor compound and its potential impact on a product's sensory profile.

| Parameter | Medium | Threshold Concentration | Methodology |

| Odor Detection Threshold | Air | 0.6 parts per billion (ppb) | Gas Chromatography-Olfactometry (GC-O) |

| Taste Detection Threshold | Water | Not explicitly found in literature | Not applicable |

| Odor Recognition Threshold | Air | Not explicitly found in literature | Not applicable |

| Taste Recognition Threshold | Water | Not explicitly found in literature | Not applicable |

Experimental Protocols for Sensory Analysis

The determination of sensory thresholds and the characterization of flavor profiles are conducted using standardized methodologies involving trained sensory panels and specialized analytical equipment.

Determination of Odor and Taste Thresholds

A common and standardized method for determining detection and recognition thresholds is outlined in ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[1][2][3][4]

Methodology Overview:

-

Panelist Selection and Training: A panel of 10-20 individuals is selected based on their sensory acuity and trained to recognize the specific odor or taste of this compound.

-

Sample Preparation: A series of solutions of this compound are prepared in a neutral medium (e.g., purified water for taste, odorless air for odor) with increasing concentrations in a geometric progression (e.g., a factor of two or three).

-

Presentation: Panelists are presented with a set of three samples (a triangle test), where two are blanks (the neutral medium) and one contains the this compound solution. The order of presentation is randomized.

-

Evaluation: Panelists are asked to identify the odd sample. This process is repeated with increasing concentrations.

-

Threshold Determination:

-

Detection Threshold: The lowest concentration at which a panelist can reliably distinguish the sample containing this compound from the blanks.

-

Recognition Threshold: The lowest concentration at which a panelist can correctly identify the characteristic odor or taste of this compound.

-

-

Data Analysis: The geometric mean of the individual thresholds is calculated to determine the panel's overall threshold.

Gas Chromatography-Olfactometry (GC-O) for Odor Analysis

GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that contribute to its overall aroma.[5][6][7][8][9]

Experimental Workflow:

Protocol:

-

Volatile Extraction: Volatile compounds from the food matrix are extracted using techniques such as solid-phase microextraction (SPME) or simultaneous distillation-extraction (SDE).

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity.

-

Effluent Splitting: The effluent from the GC column is split between a mass spectrometer (MS) for chemical identification and a sniffing port.

-

Olfactory Evaluation: A trained panelist sniffs the effluent at the sniffing port and records the time, intensity, and description of each odor detected.

-

Data Correlation: The data from the MS and the sensory panel are correlated to create an aromagram, which links specific chemical compounds to their perceived odors.

Biochemical Pathways

Formation of this compound in the Maillard Reaction

This compound is primarily formed during the thermal processing of food through the Maillard reaction, specifically from the interaction of lipid degradation products with amino acids. A key precursor is 2,4-decadienal, an oxidation product of linoleic acid.

Reaction Steps:

-

Lipid Oxidation: Polyunsaturated fatty acids, such as linoleic acid, undergo oxidation during heating to form various lipid hydroperoxides, which then break down into smaller, volatile compounds, including aldehydes like 2,4-decadienal.

-

Strecker Degradation: Amino acids react with dicarbonyl compounds (formed during the Maillard reaction) to produce Strecker aldehydes and ammonia.

-

Condensation and Cyclization: 2,4-Decadienal reacts with the ammonia generated from the Strecker degradation of amino acids. This is followed by a series of condensation, cyclization, and dehydration reactions to form the stable aromatic ring of this compound.

Olfactory Perception Pathway

The perception of this compound begins with its interaction with specific olfactory receptors in the nasal cavity. While the exact receptor for this compound is not definitively established, it is known to interact with olfactory receptors from the OR1A family, such as OR1A1. These receptors are G-protein coupled receptors (GPCRs).[10][11][12][13][14]

Signaling Cascade:

-

Binding: this compound binds to the OR1A1 receptor on the cilia of an olfactory sensory neuron.

-

G-Protein Activation: This binding causes a conformational change in the receptor, which activates the associated G-protein (specifically, the G-olfactory or Golf subtype).

-

Adenylyl Cyclase Activation: The activated G-protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of these channels allows an influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell, leading to depolarization of the neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential.

-

Signal Transmission: The action potential travels along the axon of the olfactory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the odor.

Conclusion

This compound is a key contributor to the desirable sensory profiles of many cooked foods. Its complex organoleptic properties, characterized by green, fatty, and roasted notes, are a direct result of its chemical structure and the intricate biochemical pathways of its formation and perception. A thorough understanding of its sensory thresholds, the methodologies for their determination, and the underlying biochemical mechanisms is essential for food scientists and flavor chemists aiming to optimize food quality and for researchers in related fields who may encounter this compound. Further research to determine the specific recognition thresholds and to further elucidate the specific olfactory receptors and their signaling pathways will provide an even more complete picture of the sensory impact of this compound.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. ASTM E679 - 19 - TC | 1 Jan 2025 | BSI Knowledge [knowledge.bsigroup.com]

- 4. store.astm.org [store.astm.org]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gentechscientific.com [gentechscientific.com]

- 8. pfigueiredo.org [pfigueiredo.org]

- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 10. genecards.org [genecards.org]

- 11. OR1A1 - Wikipedia [en.wikipedia.org]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 13. uniprot.org [uniprot.org]

- 14. OR1A1 olfactory receptor family 1 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Pentylpyridine from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-pentylpyridine from 2-chloropyridine (B119429). The featured methodology is a contemporary nickel-catalyzed cross-electrophile coupling reaction. This approach offers a robust and efficient alternative to traditional cross-coupling methods, such as Kumada or Negishi couplings, by directly coupling two electrophilic partners. The protocol is designed to be accessible to researchers in organic synthesis and medicinal chemistry, providing a practical guide for the preparation of 2-alkylpyridine derivatives, which are important structural motifs in pharmaceuticals and agrochemicals.

Introduction

The functionalization of the pyridine (B92270) ring is a cornerstone of modern synthetic chemistry, with 2-alkylpyridines serving as crucial intermediates in the development of numerous bioactive molecules. The synthesis of these compounds from readily available starting materials is of significant interest. This document details a nickel-catalyzed cross-electrophile coupling for the synthesis of this compound from 2-chloropyridine and 1-bromopentane (B41390). This method avoids the pre-formation of organometallic reagents, which are often sensitive to air and moisture, thus simplifying the experimental setup and improving functional group tolerance.[1][2]

Reaction Principle

The synthesis proceeds via a nickel-catalyzed reductive cross-coupling reaction. In this process, both the 2-chloropyridine and the 1-bromopentane act as electrophiles. A nickel catalyst, in the presence of a suitable ligand and a stoichiometric reductant (manganese powder), facilitates the carbon-carbon bond formation. The catalytic cycle is believed to involve the sequential or concerted reduction of the nickel complex and oxidative addition of the two electrophiles, followed by reductive elimination to yield the this compound product and regenerate the active nickel catalyst.

Mandatory Visualizations

Caption: Chemical reaction for the synthesis of this compound.

References